![molecular formula C7H5BrN2 B1440000 7-溴-1H-吡咯并[3,2-b]吡啶 CAS No. 1190318-63-8](/img/structure/B1440000.png)
7-溴-1H-吡咯并[3,2-b]吡啶
描述
7-bromo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 . This compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 7-bromo-1H-pyrrolo[3,2-b]pyridine consists of a pyrrole ring fused with a pyridine ring, with a bromine atom attached . The exact mass is 195.963608 Da .Physical And Chemical Properties Analysis
7-bromo-1H-pyrrolo[3,2-b]pyridine has a density of 1.8±0.1 g/cm3, a boiling point of 336.4±22.0 °C at 760 mmHg, and a flash point of 157.3±22.3 °C . It is a solid at room temperature .科学研究应用
激酶抑制剂设计
7-溴-1H-吡咯并[3,2-b]吡啶是一种杂环化合物,可用作激酶抑制剂设计中的多功能支架。吡咯并吡啶的结构多功能性使其能够通过多种结合模式与激酶相互作用,特别是在激酶的铰链区域。这一特性使其成为开发用于治疗应用的激酶抑制剂的常见组成部分。吡咯并吡啶支架由于与吡咯并[2,3-b]吡啶和吲唑共有的元素而可以实现多种激酶结合模式,从而增强了其在药物设计中的实用性 (Wenglowsky,2013)。
光学传感器开发
具有吡咯并吡啶结构的化合物已被探索其在光学传感器开发中的潜力。这些化合物形成配位和氢键的能力使其适合用作传感探针。吡咯并吡啶衍生物已被用作光学传感器合成中的识别单元,突出了它们在药物应用之外在分析化学中的重要性 (Jindal & Kaur,2021)。
增强药物发现和开发
吡咯并吡啶环在药物化学中被广泛用于开发治疗人类疾病的化合物。其饱和支架允许有效探索药效团空间,促成分子的立体化学并增加三维覆盖范围。吡咯并吡啶衍生物是一系列具有靶标选择性的生物活性分子的组成部分,这突出了该支架在药物发现和开发中的重要性 (Li Petri 等,2021)。
在农用化学品中的应用
基于吡啶的化合物,包括那些含有吡咯并吡啶结构的化合物,已被发现用作农用化学品,例如杀菌剂、杀虫剂和除草剂。在农用化学领域发现新型先导化合物的效率受益于吡咯并吡啶衍生物的结构属性,促进了满足不断变化的市场需求的新型农用化学品的开发 (Guan 等,2016)。
抗癌研究
在抗癌研究领域,吡咯并吡啶衍生物已被研究其对各种癌细胞系的生物活性。吡咯并吡啶与 ATP 的结构相似性使这些化合物能够充当激酶抑制剂,这是靶向癌细胞的关键机制。吡咯并吡啶类似物在抗癌治疗中的设计强调了该支架在创建有效癌症治疗中的潜力 (El-Gamal & Anbar,2017)。
安全和危害
作用机制
Target of Action
Compounds with similar structures have shown a wide range of biological activities .
Mode of Action
It is suggested that the protein-ligand complex formation between Bovine Serum Albumin (BSA) and compounds similar to 7-Bromo-1H-Pyrrolo[3,2-b]Pyridine is mainly due to electrostatic interactions .
Biochemical Pathways
Compounds with similar structures have shown to affect various biological activities .
Result of Action
It is known that similar compounds have shown a wide range of biological activities .
生化分析
Biochemical Properties
7-bromo-1H-pyrrolo[3,2-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The interaction between 7-bromo-1H-pyrrolo[3,2-b]pyridine and FGFRs is primarily through binding to the receptor’s active site, leading to inhibition of downstream signaling pathways.
Cellular Effects
The effects of 7-bromo-1H-pyrrolo[3,2-b]pyridine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 7-bromo-1H-pyrrolo[3,2-b]pyridine inhibits the proliferation of breast cancer cells by targeting FGFRs and disrupting their signaling pathways . This disruption leads to reduced cell migration and invasion, ultimately inducing apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, 7-bromo-1H-pyrrolo[3,2-b]pyridine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition results in the suppression of pathways such as RAS-MEK-ERK and PI3K-Akt, which are critical for cell survival and proliferation. Additionally, 7-bromo-1H-pyrrolo[3,2-b]pyridine can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and effects of 7-bromo-1H-pyrrolo[3,2-b]pyridine over time have been studied in various laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 7-bromo-1H-pyrrolo[3,2-b]pyridine can lead to sustained inhibition of cellular functions, particularly in cancer cells, where prolonged treatment results in significant reduction in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 7-bromo-1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. At lower doses, it exhibits potent anti-cancer activity with minimal toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
7-bromo-1H-pyrrolo[3,2-b]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in its biotransformation, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 7-bromo-1H-pyrrolo[3,2-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells and distributed to various cellular compartments, including the cytoplasm and nucleus. The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
7-bromo-1H-pyrrolo[3,2-b]pyridine exhibits distinct subcellular localization patterns, which are crucial for its activity and function . It is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. The compound’s subcellular distribution is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAJQSFTXCWJHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676844 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-63-8 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


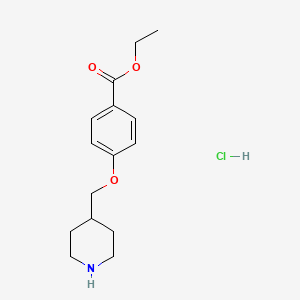
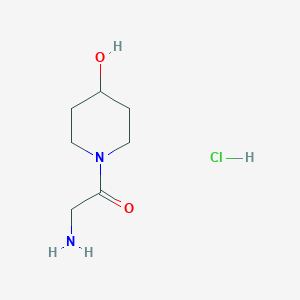
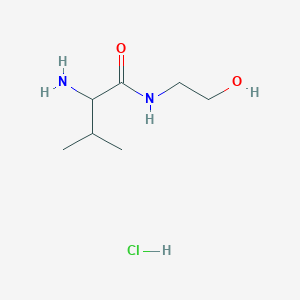

![3-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439924.png)

![6-Bromothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1439931.png)

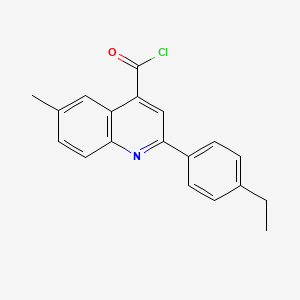
![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1439936.png)
![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1439937.png)
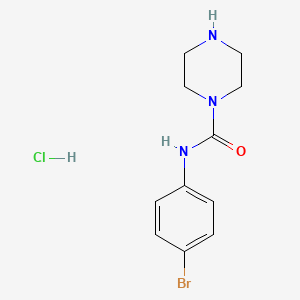
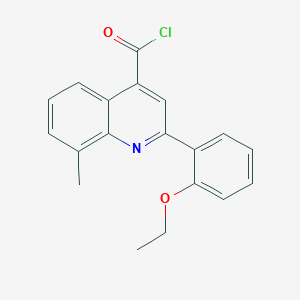
![Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1439940.png)
